Prostaglandin E2

説明

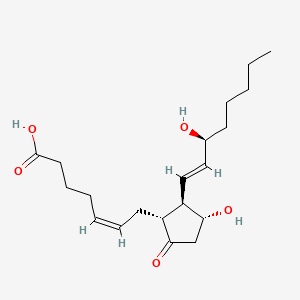

Prostaglandin E2 (PGE2) is a lipid mediator derived from arachidonic acid via cyclooxygenase (COX) enzymes, primarily COX-2, and microsomal prostaglandin E synthase-1 (mPGES-1). It exerts diverse physiological and pathological effects through four G protein-coupled receptors (EP1–EP4), regulating inflammation, immune responses, vascular tone, and cellular proliferation . PGE2 is implicated in conditions such as preterm labor, chronic inflammation, and cancer progression, where its overexpression correlates with disease severity .

Structure

3D Structure

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-ARSRFYASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Record name | prostaglandin E2 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Prostaglandin_E2 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022947, DTXSID00859353 | |

| Record name | Dinoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

363-24-6, 22230-04-2 | |

| Record name | Prostaglandin E2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprostone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin E2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prostaglandin E2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoprostone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOPROSTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Q1JQR04M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 °C | |

| Record name | Dinoprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

合成経路と反応条件: ジノプロストンは、一連の酵素反応を通じてアラキドン酸から合成されます。このプロセスは、ホスホリパーゼA2によるアラキドン酸の活性化から始まり、次にシクロオキシゲナーゼ酵素による酸素化が行われてプロスタグランジンエンドペルオキシドが形成されます。 具体的には、プロスタグランジンG2はシクロオキシゲナーゼ酵素のペルオキシダーゼ部分によって修飾され、プロスタグランジンH2が生成され、これがさらにプロスタグランジンE2(ジノプロストン)に変換されます .

工業生産方法: ジノプロストンの工業生産には、生物学的源からのアラキドン酸の抽出と精製が含まれ、その後、前述の酵素経路を使用してジノプロストンに変換されます。 このプロセスは、最終製品の高収率と純度を確保するために最適化されています .

化学反応の分析

反応の種類: ジノプロストンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その代謝処理と薬理作用に不可欠です。

一般的な試薬と条件:

酸化: ジノプロストンは、制御された条件下で過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます。

還元: ジノプロストンの還元は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて達成できます。

生成される主な生成物: これらの反応から生成される主な生成物には、ジノプロストンのさまざまな水酸化および酸化誘導体があり、これらはその生物活性と代謝に不可欠です .

科学的研究の応用

Tissue Repair and Regeneration

Overview

PGE2 has been identified as a key player in tissue repair and regeneration, influencing the healing processes in various organs such as skin, heart, liver, kidneys, and intestines. It activates endogenous stem cells, regulates immune responses, and promotes angiogenesis.

Mechanisms of Action

PGE2 exerts its effects through binding to specific receptors (EP1, EP2, EP3, and EP4) located on cell membranes. Each receptor activates distinct signaling pathways that contribute to tissue healing processes:

- EP1 : Associated with calcium mobilization and smooth muscle contraction.

- EP2 : Involved in vasodilation and inhibition of platelet aggregation.

- EP3 : Modulates gastric acid secretion and inhibits adenylate cyclase.

- EP4 : Plays a significant role in promoting inflammation and pain responses.

Case Study: Wound Healing

A study demonstrated that PGE2 enhances the healing of intestinal epithelial cells by promoting cell proliferation and migration. This effect is particularly significant in conditions like inflammatory bowel disease where tissue regeneration is compromised .

Cancer Progression and Immunology

Tumor Immune Evasion

PGE2 has been implicated in tumor immune evasion by inhibiting the differentiation of cytotoxic T cells within the tumor microenvironment. Research indicates that blocking PGE2 can enhance T cell responses to cancer treatments, suggesting potential therapeutic strategies to improve immunotherapy outcomes .

Case Study: Colorectal Cancer

In preclinical studies involving human colorectal cancer models, antagonists targeting PGE2 receptors showed enhanced anti-tumor activity by overcoming PGE2-mediated immune suppression . This highlights the dual role of PGE2 as both a promoter of tumor progression and a target for therapeutic intervention.

Inflammatory Diseases

PGE2 is a significant mediator in various inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. It modulates pain perception and inflammation through its action on sensory neurons.

Case Study: Rheumatoid Arthritis

In animal models of rheumatoid arthritis, deletion of the EP4 receptor resulted in reduced disease severity and inflammation markers. This suggests that targeting PGE2 signaling could be beneficial in managing chronic inflammatory diseases .

Gastrointestinal Applications

PGE2 has shown promise in managing conditions like necrotizing enterocolitis (NEC), particularly in neonates. It improves intestinal blood flow and microcirculation through eNOS phosphorylation pathways.

Case Study: Necrotizing Enterocolitis

Research indicated that administration of PGE2 ameliorated NEC symptoms by enhancing intestinal perfusion, thus providing a novel therapeutic approach for this serious gastrointestinal condition .

Hematopoietic Stem Cell Regulation

PGE2 is utilized to enhance hematopoietic stem cell (HSC) function in transplantation settings. Modulating HSCs with specific derivatives like 16,16-dimethyl this compound has demonstrated improved engraftment rates in clinical trials.

Case Study: HSC Transplantation

In a Phase 1b clinical trial involving adult patients with hematologic malignancies, treatment with modified PGE2 resulted in significantly faster neutrophil recovery post-transplantation . This illustrates the potential of PGE2 derivatives in improving transplant outcomes.

Summary Table of Applications

作用機序

ジノプロストンは、標的細胞の表面にある特定のプロスタグランジンE2受容体に結合することにより効果を発揮します。この結合は細胞内シグナル伝達経路を活性化し、さまざまな生理学的反応を引き起こします。 産婦人科では、ジノプロストンは妊娠中の子宮の筋層を収縮させ、陣痛誘発と子宮頸管成熟を促進します . 子宮頸管の改変と子宮収縮に関与する炎症性メディエーターの放出も促進します .

類似化合物との比較

Prostaglandin E1 (PGE1)

- Structure : Differs from PGE2 by a single double bond in the carboxylic acid chain.

- Receptors : Binds EP1–EP4 but with lower affinity than PGE2.

- Functions :

- Clinical Use : Alprostadil (synthetic PGE1) is preferred for vascular applications due to shorter half-life and reduced side effects compared to PGE2 .

Prostaglandin F2α (PGF2α)

- Structure : Contains a cyclopentane ring with hydroxyl groups at positions 9 and 11.

- Receptors : FP receptor.

- Functions: Uterine Contraction: Used for labor induction and postpartum hemorrhage control . Ocular Pressure Regulation: Latanoprost (PGF2α analog) reduces intraocular pressure in glaucoma .

- Contrast with PGE2: PGF2α lacks PGE2’s immunosuppressive effects and instead promotes fibrosis and smooth muscle contraction .

Prostaglandin D2 (PGD2)

- Synthesis : Generated by hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type PGDS (L-PGDS).

- Receptors : DP1 and DP2 (CRTH2).

- Functions: Allergic Responses: Induces bronchoconstriction and eosinophil recruitment in asthma . Sleep Regulation: Accumulates in cerebrospinal fluid during sleep .

- Comparison to PGE2 :

Functional and Mechanistic Differences

Receptor Signaling Pathways

Pathological Roles

- Cancer: PGE2 promotes tumor growth via EP2/EP4-mediated inhibition of apoptosis (e.g., colorectal cancer) . PGD2 exhibits anti-tumor effects in melanoma by inducing cell cycle arrest .

- Cardiovascular Disease :

Enzymatic Regulation

- PGE2 Synthesis : COX-2 and mPGES-1 are upregulated during inflammation; inhibitors of mPGES-1 are under investigation as safer anti-inflammatory agents .

- PGD2 Synthesis : H-PGDS is induced in mast cells, making it a target for allergic disease therapies .

Clinical and Pharmacological Implications

Adverse Effects

- NSAIDs and COX-2 Inhibitors: Non-selective COX inhibition (e.g., aspirin) reduces PGE2 but increases cardiovascular risk due to thromboxane imbalance . COX-2 inhibitors (e.g., celecoxib) spare gastrointestinal PGE2 but elevate cardiovascular events .

Data Tables

Table 2: Receptor Affinity and Downstream Effects

| Receptor | PGE2 | PGD2 | PGF2α |

|---|---|---|---|

| EP1 | High | Low | – |

| EP4 | High | – | – |

| DP1 | – | High | – |

| FP | – | – | High |

生物活性

Prostaglandin E2 (PGE2) is a bioactive lipid mediator derived from arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2). It plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and cancer progression. This article provides a detailed overview of the biological activity of PGE2, supported by research findings, case studies, and data tables.

PGE2 exerts its effects primarily through four subtypes of E prostanoid receptors (EP1, EP2, EP3, and EP4), which are G protein-coupled receptors (GPCRs). Each receptor subtype activates different intracellular signaling pathways:

- EP1 : Activates phospholipase C, increasing intracellular calcium levels.

- EP2 and EP4 : Stimulate adenylate cyclase leading to increased cyclic AMP (cAMP) levels.

- EP3 : Inhibits adenylate cyclase, decreasing cAMP levels.

This receptor diversity allows PGE2 to mediate both pro-inflammatory and anti-inflammatory responses depending on the context and receptor subtype involved .

2. Role in Inflammation

PGE2 is a key player in the inflammatory response. It is produced at sites of inflammation and modulates various immune cell functions:

- Mast Cells : PGE2 enhances mast cell activation via the EP3 receptor, contributing to allergic responses.

- T Cells : It influences T cell differentiation; low concentrations can promote Th1 responses while higher concentrations can induce regulatory T cells (Tregs), thus modulating immune tolerance .

Table 1: Effects of PGE2 on Immune Cells

| Immune Cell Type | Effect of PGE2 | Receptor Involved |

|---|---|---|

| Mast Cells | Activation | EP3 |

| T Cells | Differentiation | EP4 (pro-inflammatory) EP2 (anti-inflammatory) |

| Macrophages | Suppression | EP2, EP4 |

| Neutrophils | Recruitment | EP1 |

3. PGE2 in Cancer Biology

PGE2 has been implicated in tumorigenesis and cancer progression. Elevated levels of PGE2 are often found in various cancers, including pancreatic cancer, where it promotes epithelial cell proliferation and angiogenesis while inhibiting apoptosis .

Case Study: Pancreatic Cancer Risk

A case-control study involving 722 subjects showed that higher urinary levels of PGE metabolites were associated with an increased risk of pancreatic cancer. The odds ratios indicated a dose-response relationship, particularly pronounced in individuals with a lower body mass index (BMI) .

4. Therapeutic Implications

Given its dual roles in inflammation and cancer, targeting PGE2 signaling presents therapeutic opportunities:

- Anti-inflammatory Therapies : Drugs targeting COX enzymes or specific EP receptors are being explored to manage inflammatory conditions such as rheumatoid arthritis .

- Cancer Treatments : Inhibiting PGE2 synthesis or blocking its receptors may enhance anti-tumor immunity by preventing immune evasion by tumors .

5. Conclusion

PGE2 is a multifaceted mediator with significant implications for health and disease. Its ability to modulate immune responses makes it a potential target for therapeutic interventions in inflammatory diseases and cancer. Ongoing research continues to unravel the complexities of its biological activity, paving the way for novel treatment strategies.

Q & A

What are the primary enzymatic pathways involved in Prostaglandin E2 synthesis, and how do they differ in regulation under physiological versus pathological conditions?

Basic Research Question

PGE2 is synthesized via cyclooxygenase (COX)-1/2 enzymes, which convert arachidonic acid to prostaglandin H2 (PGH2), followed by terminal prostaglandin E synthases (PGES) like microsomal PGES-1 (mPGES-1) and cytosolic PGES (cPGES). Under physiological conditions, constitutive COX-1 and cPGES maintain basal PGE2 levels for homeostasis. In pathological states (e.g., inflammation, cancer), inducible COX-2 and mPGES-1 are upregulated, amplifying PGE2 production .

Methodological Insight : Use selective COX-2 inhibitors (e.g., SC58236) or siRNA targeting mPGES-1 to dissect pathway contributions in disease models .

Which methodological approaches are most reliable for quantifying this compound levels in cellular or tissue samples, and what are their limitations?

Basic Research Question

ELISA kits (e.g., Cayman Chemical this compound Express EIA Kit) are widely used for PGE2 quantification due to high sensitivity (~7.8 pg/ml detection limit). However, cross-reactivity with structurally similar prostaglandins (e.g., PGD2) may require validation via tandem mass spectrometry (LC-MS/MS), which offers higher specificity .

Sample Preparation : Homogenize tissues in buffers containing EDTA and COX inhibitors to prevent ex vivo PGE2 synthesis. Centrifuge at 8,000g to isolate supernatant for analysis .

How does this compound modulate conflicting outcomes in immune regulation, such as pro-inflammatory versus anti-inflammatory effects, depending on receptor subtype activation?

Advanced Research Question

PGE2 exerts dual immune effects via four G-protein-coupled receptors (EP1-4). EP2/EP4 activation in macrophages suppresses Th1 cytokines (e.g., TNF-α) but promotes Th2 responses, while EP3 enhances pro-inflammatory IL-23 production. Contextual factors (e.g., receptor expression gradients, ligand concentration) determine net outcomes .

Experimental Design : Use EP receptor-selective agonists/antagonists (e.g., ONO-AE1-259 for EP2) or EP knockout mice to isolate receptor-specific effects in immune assays .

What experimental strategies can resolve discrepancies in this compound data across studies, particularly in models of cancer progression?

Advanced Research Question

Discrepancies arise from tumor heterogeneity, differential EP receptor expression, and microenvironmental factors. Strategies include:

- Pharmacological Blockade : Co-administration of EP2/EP4 antagonists (e.g., PF-04418948) with COX-2 inhibitors to assess pathway redundancy .

- Single-Cell RNA Sequencing : Map EP receptor distribution in tumor subpopulations to identify context-dependent signaling .

- In Vivo Angiogenesis Assays : Use Matrigel plugs to quantify PGE2-driven vascular endothelial growth factor (VEGF) secretion .

How do this compound receptors (EP1-4) differentially influence intracellular signaling cascades, and what are the implications for experimental design in receptor-specific studies?

Basic Research Question

EP1 activates Ca²⁺-dependent pathways via Gq, EP2/EP4 stimulate cAMP/PKA through Gs, and EP3 inhibits cAMP via Gi. For example, EP4 signaling in prostate cancer activates EGFR/β3 integrin cross-talk, driving AP-1-mediated urokinase expression .

Methodological Considerations : Use receptor-specific siRNA or CRISPR-Cas9 knockout in cell lines to avoid off-target effects. Validate with cAMP ELISAs or calcium flux assays .

What are the mechanistic links between this compound synthesis and angiogenesis in tumor microenvironments, and how can these pathways be experimentally disrupted?

Advanced Research Question

PGE2 binds EP2/EP4 receptors on endothelial cells, inducing VEGF and MMP-9 secretion via AP-1/ATF-4 transcription. In vivo, EP2/EP4 antagonists reduce tumor vascularization in xenograft models .

Experimental Disruption : Combine EP2/EP4 inhibitors (e.g., AH6809, ONO-AE3-208) with bevacizumab (anti-VEGF) to assess synergistic anti-angiogenic effects .

What are the critical considerations for maintaining this compound stability during in vitro experiments, particularly in cell culture systems?

Basic Research Question

PGE2 is light- and temperature-sensitive. Store lyophilized powder at -20°C and prepare working solutions in ethanol or buffer with antioxidants (e.g., 0.1% BHT). Avoid repeated freeze-thaw cycles .

Cell Treatment : Use serum-free media to prevent albumin binding, and apply PGE2 at low concentrations (nM range) to mimic physiological levels .

How does this compound influence cross-talk between metabolic and inflammatory pathways in chronic disease models, and what multi-omics approaches are suitable for mapping these interactions?

Advanced Research Question

PGE2 enhances glycolysis via EP4-mediated PI3K/Akt signaling, fueling inflammasome activation in macrophages. Integrated metabolomics (LC-MS) and transcriptomics (RNA-seq) can map lipid-immune network interactions .

Experimental Workflow : Treat macrophages with PGE2 and analyze ATP/NADPH levels (metabolomics) alongside cytokine arrays (proteomics) to identify metabolic-inflammasome hubs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。